4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile chemical structure and physical properties
4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile chemical structure and physical properties
An In-depth Technical Guide to Pyrazolo[1,5-a]pyrazine and Pyrazolo[1,5-a]pyrimidine Scaffolds: Focus on Dichloro-3-carbonitrile Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Physicochemical Properties
The core structure of interest is a fused heterocyclic system consisting of a pyrazole ring and a pyrazine or pyrimidine ring. The numbering of the atoms in the ring system is crucial for understanding the substitution patterns.
1.1. 4,6-Dichloropyrazolo[1,5-a]pyrazine
This compound serves as a key intermediate in the synthesis of more complex molecules.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2127110-20-5 | [3][4] |
| Molecular Formula | C₆H₃Cl₂N₃ | [3] |
| Molecular Weight | 188.01 g/mol | [4] |
| Appearance | White to yellow powder or crystals | [3] |
| Purity | ≥95% to 97% | [3] |
| Storage Temperature | 2-8°C | [4] |
| SMILES String | ClC1=CN2N=CC=C2C(Cl)=N1 | [3] |
| InChI Key | ZSMFWODFQGCAKW-UHFFFAOYSA-N |
1.2. 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
This analogue is structurally very similar to the requested compound, with the key difference being the position of one nitrogen atom in the six-membered ring, and it includes the desired 3-carbonitrile functional group.
| Property | Value | Source |
| Molecular Formula | C₇H₂Cl₂N₄ | [1] |
| Molecular Weight | 213.02 g/mol | [1] |
| Purity | 97% | [1] |
| InChI Key | KDFQVEDUSUYBCO-UHFFFAOYSA-N | [1] |
Synthesis of Dichlorinated Pyrazolo[1,5-a]pyrazine and Pyrimidine Scaffolds
The synthesis of these scaffolds typically involves the construction of the pyrimidine or pyrazine ring onto a pre-existing pyrazole core.
2.1. Synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine
A common method for the synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine involves the chlorination of the corresponding dione precursor.
Experimental Protocol:
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Starting Material: Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione.
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Chlorination: A suspension of the dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~15 equivalents) is heated at 95°C for 48 hours.
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Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then carefully poured into cold water and neutralized with sodium bicarbonate (NaHCO₃).
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Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 4,6-Dichloropyrazolo[1,5-a]pyrazine.
Causality: Phosphorus oxychloride is a powerful chlorinating agent, effectively replacing the hydroxyl groups of the tautomeric form of the dione with chlorine atoms. The basic work-up with sodium bicarbonate is necessary to neutralize the excess acidic POCl₃ and its hydrolysis products.
2.2. Proposed Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
The synthesis of this class of compounds often starts from a substituted 5-aminopyrazole. The pyrimidine ring is then constructed through condensation with a suitable 1,3-dielectrophile.
Conceptual Workflow:
Caption: Proposed synthetic workflow for 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Experimental Protocol (Hypothetical):
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Condensation: 5-Amino-1H-pyrazole-4-carbonitrile is reacted with diethyl malonate in the presence of a base such as sodium ethoxide. This cyclocondensation reaction forms the pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile intermediate.
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Chlorination: The intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃), similar to the pyrazine analogue, to yield the final product, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Applications in Medicinal Chemistry and Drug Development
The pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in drug discovery due to their ability to mimic purines and interact with a variety of biological targets.
3.1. Kinase Inhibition
Derivatives of these scaffolds have been investigated as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. The nitrogen atoms in the heterocyclic system can act as hydrogen bond acceptors, interacting with the hinge region of kinase active sites.
3.2. Other Therapeutic Areas
Beyond kinase inhibition, these scaffolds have been explored for a range of other biological activities, including their potential as anti-cancer agents and their role in targeting epigenetic modifications. For instance, pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been identified as inhibitors of histone lysine demethylase 4D (KDM4D).[5]
3.3. Role as a Chemical Building Block
4,6-Dichloropyrazolo[1,5-a]pyrazine is a valuable halogenated heterocyclic building block.[1][2] The two chlorine atoms provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This makes it a versatile starting material for the synthesis of pharmaceutical compounds and other valuable chemicals.
Conclusion
While direct experimental data for 4,6-Dichloropyrazolo[1,5-a]pyrazine-3-carbonitrile remains elusive in publicly accessible literature, an analysis of its core scaffold and a closely related analogue, 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, provides valuable insights for researchers. The synthetic routes are plausible, and the potential for these compounds to serve as intermediates in the development of novel therapeutics, particularly in the area of kinase inhibition, is significant. Further research into the synthesis and biological evaluation of the title compound is warranted to fully explore its potential.
References
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PubMed. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. [Link]
Sources
- 1. 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile [cymitquimica.com]
- 2. 4,6-Dichloropyrazolo 1,5-a pyrazine [sigmaaldrich.com]
- 3. 4,6-dichloropyrazolo[1,5-a]pyrazine 97% | CAS: 2127110-20-5 | AChemBlock [achemblock.com]
- 4. 2127110-20-5|4,6-Dichloropyrazolo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
- 5. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
